molecular formula C8H5N3O4 B11892852 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid

6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid

Katalognummer: B11892852
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: LPVVHTHGLVJHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitroimidazo[1,2-a]pyridine-3-carboxylic acid is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a fused heterocyclic system with broad pharmaceutical relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H5N3O4

Molekulargewicht

207.14 g/mol

IUPAC-Name

6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-3-9-7-2-1-5(11(14)15)4-10(6)7/h1-4H,(H,12,13)

InChI-Schlüssel

LPVVHTHGLVJHOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-5-nitropyridine with Bromoacetaldehyde Diethyl Acetal

The most direct route to the imidazo[1,2-a]pyridine scaffold involves cyclocondensation of 2-amino-5-nitropyridine (1) with bromoacetaldehyde diethyl acetal (2) under acidic conditions . This method proceeds via a two-step mechanism:

  • Acid-Catalyzed Cyclization :
    Heating 1 and 2 in hydrochloric acid (HCl) at 48°C initiates nucleophilic substitution, forming an intermediate imine. Subsequent intramolecular cyclization yields 6-nitroimidazo[1,2-a]pyridine (3) .

  • Oxidative Functionalization :
    The 3-carboxylic acid group is introduced via Knoevenagel condensation with triethyl phosphonoacetate in the presence of TiCl₄ and triethylamine (TEA), followed by hydrolysis .

Key Reaction Conditions :

  • Temperature: 48–65°C

  • Catalysts: HCl (10% v/v)

  • Yield: 96.7% for cyclization step

Mechanistic Insight :
The nitro group at the 6-position directs electrophilic substitution during cyclization, ensuring regioselectivity. The carboxylic acid moiety is installed via a phosphonate-mediated Knoevenagel reaction, which avoids over-oxidation of the nitro group .

Microwave-Assisted Synthesis Using 2-Aminopyridine Derivatives

Microwave irradiation enhances reaction efficiency in constructing the imidazo[1,2-a]pyridine core. A modified protocol involves:

  • Microwave Cyclocondensation :
    2-Amino-5-nitropyridine (1) reacts with 2-bromomalonaldehyde (4) in a 1:1 ethanol-water mixture under microwave irradiation (150 W, 110°C, 10 min) .

  • Post-Functionalization :
    The aldehyde intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) to yield the carboxylic acid .

Advantages :

  • Reduced reaction time (10 min vs. 24 h conventional heating)

  • Improved purity due to minimized side reactions

Limitations :

  • Requires specialized equipment

  • Scalability challenges for industrial production

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling enables late-stage diversification of the imidazo[1,2-a]pyridine core. For example:

  • Miyaura–Suzuki Coupling :
    Bromo-substituted intermediates (e.g., 6a ) react with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install aryl groups at the 6-position .

  • Carboxylation via Carbonylation :
    Carbon monoxide (CO) insertion under Pd catalysis introduces the carboxylic acid group directly .

Representative Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene/EtOH/H₂O (2:1:2)

  • Yield: 67–83% for Miyaura–Suzuki coupling

Nitration of Preformed Imidazo[1,2-a]pyridine-3-carboxylic Acid

While less common, nitration of the parent compound offers an alternative pathway:

  • Nitration Protocol :
    Imidazo[1,2-a]pyridine-3-carboxylic acid (5) is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C .

  • Regioselectivity Control :
    The nitro group preferentially occupies the 6-position due to electronic effects from the carboxylic acid moiety .

Challenges :

  • Over-nitration risks

  • Requires stringent temperature control

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityCost Efficiency
Cyclocondensation Acid-catalyzed cyclization96.7HighModerate
Microwave Microwave irradiation80–85MediumHigh
Cross-Coupling Pd-mediated coupling67–83LowLow
Direct Nitration Nitration of parent compound50–60MediumLow

Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates .

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in large-scale reactions .

  • Protecting Groups : tert-Butyl esters prevent decarboxylation during nitration .

Industrial-Scale Production Considerations

For commercial manufacturing, the cyclocondensation route (Method 1) is preferred due to its high yield and simplicity. Critical parameters include:

  • Purity Control :
    HPLC purification ensures >99% purity, particularly for pharmaceutical applications .

  • Waste Management :
    Neutralization of acidic byproducts with Na₂CO₃ minimizes environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Nitroimidazo[1,2-A]pyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

One of the primary applications of 6-nitroimidazo[1,2-A]pyridine-3-carboxylic acid derivatives is their use as antitubercular agents. A study synthesized a series of imidazo[1,2-A]pyridine-3-carboxamides, which demonstrated potent activity against Mycobacterium tuberculosis (Mtb) strains. Notably, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, significantly surpassing the efficacy of existing clinical candidates like PA-824 . The pharmacokinetic profiles of these compounds were also favorable, suggesting their potential for further development into effective anti-TB therapies.

Anti-inflammatory and Antiparasitic Properties

Research has indicated that derivatives of imidazo[1,2-A]pyridine can exert anti-inflammatory effects and may be effective against parasitic infections such as trichomoniasis and amoebiasis. In exploratory toxicology studies, these compounds were evaluated for acute and chronic toxicity, revealing no significant hepatic or renal damage in animal models. This safety profile supports their advancement into clinical trials for treating inflammatory diseases and certain parasitic infections .

Case Study 1: Antitubercular Efficacy

In a focused study on antitubercular agents derived from the imidazo[1,2-A]pyridine scaffold, compounds were tested against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. Results showed that several derivatives not only inhibited bacterial growth effectively but also had enhanced pharmacokinetic properties when administered orally or intravenously. For instance, compound 18 demonstrated an area under the curve (AUC) of 3850 ng·h/mL with a maximum concentration (Cmax) of 337 ng/mL after oral administration .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory potential of various imidazo[1,2-A]pyridine derivatives through both in vitro and in vivo models. The results indicated that these compounds could inhibit pro-inflammatory cytokine production and reduce inflammation markers significantly. The lack of observed toxicity during acute studies further supports their therapeutic viability .

Wirkmechanismus

The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can damage bacterial DNA and proteins. This compound targets enzymes involved in DNA replication and repair, leading to the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) reduce reactivity in cross-coupling due to decreased electron density at the reactive site .
  • Electron-donating groups (e.g., Me) enhance biological activity in some contexts, as seen in anti-inflammatory applications .
Anti-Inflammatory and Analgesic Activity
  • 6-Methyl-2-phenyl derivative (5c) : Demonstrated superior anti-inflammatory activity (ED₅₀ = 12 mg/kg) and analgesic effects in rodent models, outperforming indomethacin .
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxamides : Modified with thiazolidine moieties, these compounds showed antimycobacterial activity, suggesting versatility in targeting diverse diseases .
Antimycobacterial Activity
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazides : Bioisosteres of isoniazid exhibited activity against Mycobacterium tuberculosis, with IC₅₀ values comparable to first-line drugs .

Core Heterocycle Modifications

Compounds with alternative fused heterocycles (e.g., pyrimidine, pyridazine) highlight scaffold-dependent effects:

Compound Name Core Structure Key Feature Application References
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo[1,2-a]pyrimidine Pyrimidine core instead of pyridine Used in scaffold-switching studies for antitumor agents .
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid Imidazo[1,2-b]pyridazine Pyridazine core with Cl substituent Explored for kinase inhibition .

Biologische Aktivität

6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of imidazo and pyridine rings along with a nitro group and a carboxylic acid functional group, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₈H₅N₃O₄
  • Molar Mass : Approximately 207.14 g/mol

The compound's structure facilitates interactions with various biological targets, making it a subject of interest for developing antiparasitic and antibacterial agents.

Antiparasitic Properties

Research indicates that this compound exhibits notable activity against protozoan parasites such as Giardia lamblia and Trypanosoma cruzi. The proposed mechanism of action involves:

  • Interference with nucleic acid synthesis
  • Disruption of essential metabolic pathways in these organisms .

Antibacterial Properties

Due to structural similarities with other nitroimidazole derivatives, this compound may also possess antibacterial properties. The nitro group can be reduced within microbial cells to form reactive intermediates that exert toxic effects on pathogens .

The biological activity of this compound is closely linked to its ability to undergo bioreduction. This process generates reactive metabolites that interact with cellular components, leading to various biological effects. The exact molecular targets can vary depending on the specific application .

Comparative Analysis

To further understand the compound's uniqueness and potential, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesUnique Properties
2-Methyl-6-nitroimidazo[1,2-A]pyridine-3-carboxylic acidMethyl substitution at position 2Enhanced lipophilicity
Nitroimidazole derivatives (e.g., Metronidazole)Nitro group on imidazole ringEstablished clinical use as antibiotics
6-Fluoroimidazo[1,2-A]pyridine-3-carboxylic acidFluorine substitution at position 6Potentially improved pharmacokinetics

This table highlights how variations in substituents can influence biological activity and therapeutic applications.

Case Studies and Research Findings

  • Cytotoxicity Assays : In studies evaluating the cytotoxic effects of related compounds on human cervical carcinoma HeLa cells, several derivatives showed significant cytotoxicity with IC50 values indicating their potential as anticancer agents .
  • Toxicology Studies : Exploratory toxicology studies have shown that certain derivatives of imidazo[1,2-a]pyridine carboxylic acids did not exhibit hepatic or renal toxicity after prolonged exposure in animal models, suggesting a favorable safety profile for further clinical evaluation .
  • Interaction Studies : Interaction studies have indicated that this compound interacts with various biological macromolecules, which is critical for understanding its pharmacodynamics and optimizing clinical use .

Q & A

Q. What are the established synthetic routes for 6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves cyclization reactions using nitro-substituted precursors. For example, analogous methods for 6-fluoro or 6-chloro derivatives involve reacting 2-aminopyridine with halogenated or nitrated acetylating agents under basic conditions (e.g., potassium carbonate in ethanol) . Key steps include:

  • Cyclization : Heating at 80–100°C in polar aprotic solvents (DMF or DMSO) to form the imidazo[1,2-a]pyridine core.
  • Nitro-group introduction : Electrophilic nitration using nitric acid/sulfuric acid mixtures or via palladium-catalyzed coupling for regioselective substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. How can researchers characterize the purity and structure of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) .
  • NMR : 1^1H NMR (DMSO-d6) peaks for the nitro group (δ 8.2–8.5 ppm, aromatic protons) and carboxylic acid (δ 12.5–13.0 ppm, broad singlet).
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (MW = 223.14 g/mol) .

Q. What preliminary biological screening approaches are recommended?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How does the nitro group influence reactivity in substitution reactions compared to halogenated analogs?

The nitro group is a strong electron-withdrawing group, reducing electron density at the 6-position and favoring nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NaH in DMF at 120°C). In contrast, chloro or bromo analogs undergo SNAr more readily at lower temperatures . Example:

  • Amination : Requires Pd-catalyzed Buchwald-Hartwig coupling for nitro-to-amine conversion, whereas chloro derivatives react directly with amines at 80°C .

Q. How can contradictory solubility data be resolved during formulation studies?

  • pH-dependent solubility : The carboxylic acid group confers pH-sensitive solubility (pKa ~3.5). Use phosphate buffers (pH 7.4) for aqueous solubility assays .
  • Co-solvent systems : Test DMSO/water mixtures (≤10% DMSO) for in vitro studies. For in vivo, consider PEG-400 or cyclodextrin-based formulations .

Q. What strategies optimize SAR for anticancer activity?

  • Scaffold modification : Introduce methyl or methoxy groups at the 2-position to enhance lipophilicity and blood-brain barrier penetration .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve bioavailability, with enzymatic hydrolysis in vivo restoring activity .

Q. How can computational methods predict metabolic stability?

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET prediction : SwissADME or ADMETlab to estimate half-life, hepatic extraction, and potential toxicity .

Key Considerations for Experimental Design

  • Regioselectivity : Nitro groups direct electrophilic attacks to the 5-position; use protecting groups (e.g., tert-butyl) to avoid side reactions .
  • Stability : Store the compound at −20°C under inert gas to prevent decarboxylation or nitro-group reduction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.